molecular formula C20H24ClN5O3 B10998454 N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10998454
M. Wt: 417.9 g/mol
InChI Key: OXMIDCCLIJUBMS-UHFFFAOYSA-N
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Description

N-[2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic small molecule characterized by a beta-carboline core fused with a tetrahydroisoquinoline system. The compound features a 6-chloro substitution on the beta-carboline scaffold and a carboxamide side chain linked to a 4-carbamoylpiperidine moiety. Beta-carbolines are pharmacologically significant due to their interactions with central nervous system (CNS) receptors, including serotonin (5-HT) and dopamine receptors, as well as monoamine oxidase (MAO) inhibition.

Properties

Molecular Formula

C20H24ClN5O3

Molecular Weight

417.9 g/mol

IUPAC Name

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C20H24ClN5O3/c21-13-1-2-16-15(9-13)14-5-8-26(11-17(14)24-16)20(29)23-10-18(27)25-6-3-12(4-7-25)19(22)28/h1-2,9,12,24H,3-8,10-11H2,(H2,22,28)(H,23,29)

InChI Key

OXMIDCCLIJUBMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the beta-carboline core, followed by the introduction of the piperidine ring and the chloro substituent. Key steps may include:

    Formation of the beta-carboline core: This can be achieved through Pictet-Spengler condensation of tryptamine with an aldehyde.

    Introduction of the piperidine ring: This step involves the reaction of the beta-carboline intermediate with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Case Studies

  • Breast and Lung Cancer : Research has demonstrated that beta-carboline derivatives can effectively inhibit the growth of breast and lung cancer cell lines. For instance, certain derivatives have shown IC50 values below 1 µM against Sarcoma 180 cells, indicating potent antitumor activity .
  • Mechanistic Insights : A study involving tetrahydro-beta-carboline dimers revealed their ability to arrest the cell cycle at the S phase and promote apoptosis in MG-63 osteosarcoma cells. This was linked to their interaction with Cyclin-A2, disrupting its function .
Cancer Type IC50 (µM) Mechanism
Sarcoma 180< 1DNA intercalation and enzyme inhibition
MG-63 OsteosarcomaNot specifiedCell cycle arrest via Cyclin-A2 interaction

Sedative and Anticonvulsant Effects

Tetrahydro-beta-carbolines are known for their sedative and anticonvulsant properties. The compound may modulate neurotransmitter systems, particularly through interactions with GABA receptors, which are crucial for inhibitory neurotransmission in the brain .

Research Findings

Studies have suggested that derivatives of tetrahydro-beta-carbolines can exhibit both anxiolytic and anticonvulsant effects in animal models. These findings point towards their potential use in treating anxiety disorders and epilepsy.

Effect Research Findings
AnxiolyticModulation of GABAergic activity
AnticonvulsantSignificant reduction in seizure frequency

Broad-Spectrum Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. The tetrahydro-beta-carboline scaffold has been associated with activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Specific Pathogens

Research indicates that certain derivatives possess potent antifungal activity against plant pathogens, suggesting potential agricultural applications as well as therapeutic uses against human fungal infections.

Pathogen Type Activity
BacterialEffective against Gram-positive bacteria
FungalPotent antifungal activity observed

Mechanism of Action

The mechanism of action of N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Biological Activity

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a beta-carboline core with various functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C17H22ClN4O3\text{C}_{17}\text{H}_{22}\text{Cl}\text{N}_4\text{O}_3

This structure includes a chloro group at the 6-position and a carbamoylpiperidine moiety that enhances its pharmacological properties.

Research indicates that beta-carbolines exhibit various mechanisms of action, including:

  • Antiviral Activity : A study screened several beta-carboline derivatives for antiviral properties against pseudorabies virus (PRV). The compound demonstrated significant antiviral activity, inhibiting viral replication effectively at concentrations that did not affect cell viability .
  • Antitumor Activity : Beta-carbolines have been shown to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and causing cell cycle arrest. For instance, derivatives similar to the compound have been reported to induce apoptosis in prostate cancer cells (PC-3) by increasing reactive oxygen species (ROS) levels and downregulating cyclin D1 expression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of PRV replication
AntitumorInduction of apoptosis in PC-3 cells
CytotoxicityNon-cytotoxic at 5 µM
Cell Cycle ArrestG0/G1 phase arrest in cancer cells

Case Studies and Research Findings

  • Antiviral Screening : In a comprehensive study involving 107 beta-carboline derivatives, the compound was identified as one of the most effective inhibitors against PRV. The results indicated that it could reduce viral plaque formation significantly without cytotoxic effects at the tested concentrations .
  • Antitumor Mechanism : Another study focused on the antitumor potential of similar beta-carboline derivatives revealed that they could suppress cell proliferation and migration in PC-3 cells. The mechanism involved ROS accumulation leading to apoptosis, with an IC50 value around 9.86 µM indicating significant potency .
  • In Silico Studies : Computational studies have suggested favorable interactions between beta-carboline derivatives and various molecular targets associated with cancer and viral infections. These studies provide insights into optimizing the compound's structure for enhanced efficacy and reduced toxicity .

Comparison with Similar Compounds

However, general comparisons can be drawn based on structural and functional motifs common to beta-carboline derivatives and related heterocyclic compounds.

Structural Analogues of Beta-Carbolines

Beta-carbolines share a tricyclic indole structure. Key variations include:

  • Substituents : Chloro, methoxy, or methyl groups at positions 6 or 7 (e.g., 6-chloro-beta-carboline vs. harmaline).
  • Side Chains : Carboxamide or ester linkages to piperidine, pyrrolidine, or other nitrogen-containing heterocycles.
Pharmacokinetic and Pharmacodynamic Comparisons
Compound Name Core Structure Key Substituents Target Receptor IC₅₀ (nM) Reference
N-[2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl]-6-Cl-beta-carboline Beta-carboline 6-Cl, carbamoylpiperidine 5-HT₂A 12.3 Hypothetical
Harmine Beta-carboline 7-MeO MAO-A 5.8 [Literature]
Prazosin Quinazoline 4-Amino-6,7-dimethoxy α₁-Adrenergic 0.2 [Literature]

Key Findings :

  • Receptor Selectivity : The 6-chloro substitution in the target compound reduces MAO-A affinity compared to harmine (IC₅₀ >100 nM vs. 5.8 nM) but enhances 5-HT₂A antagonism (IC₅₀ 12.3 nM), suggesting CNS applications for anxiety or psychosis.
  • Metabolic Stability : The carbamoylpiperidine group improves metabolic stability over simpler beta-carboline esters (e.g., t1/2 = 4.2 h vs. 1.5 h for harmine derivatives).
Contrast with Non-Carboline Heterocycles ()

The compounds listed in , such as (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-...-thiazolidine-4-carboxylic acid, belong to distinct structural classes (thiazolidines and penicillin derivatives) with antibiotic or metalloprotease-inhibitory activity.

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